

# Thermochemical Properties of 3-(Dipropylamino)propane-1,2-diol: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Dipropylamino)propane-1,2-diol

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## Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **3-(dipropylamino)propane-1,2-diol**. Due to a lack of experimentally determined thermochemical data for this specific compound in publicly accessible literature, this guide establishes a framework for its study by presenting data for structurally related compounds, detailing established experimental protocols for determining these properties, and outlining a plausible synthetic pathway. Furthermore, the potential biological significance of this class of compounds is discussed, providing context for its relevance in pharmaceutical research and development.

## Introduction

**3-(Dipropylamino)propane-1,2-diol** is a substituted aminopropanediol, a class of organic compounds that features both amino and diol functional groups. These functionalities impart properties that make them useful as intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The propyl groups on the nitrogen atom increase the lipophilicity of the molecule compared to its smaller analogues, which can significantly influence its physical, chemical, and biological properties. A thorough understanding of the thermochemical properties of this compound is essential for its potential

application in chemical synthesis, process design, and drug development, as these properties govern its energy content, stability, and phase behavior.

While specific experimental thermochemical data for **3-(dipropylamino)propane-1,2-diol** is not readily available, this guide provides valuable comparative data and methodologies to facilitate its study.

## Physicochemical and Thermochemical Data

### Properties of 3-(Dipropylamino)propane-1,2-diol

The National Institute of Standards and Technology (NIST) WebBook provides basic identifying information for **3-(dipropylamino)propane-1,2-diol**, although specific experimental thermochemical values are not listed[1].

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>21</sub> NO <sub>2</sub>	[1]
Molecular Weight	175.27 g/mol	[1]
CAS Number	60302-96-7	[1]

## Comparative Thermochemical Data of Related Compounds

To provide a reference for the expected thermochemical properties of **3-(dipropylamino)propane-1,2-diol**, the following table summarizes available data for propane-1,2-diol and 3-amino-1,2-propanediol.

Compound	Property	Value	Source
Propane-1,2-diol	Standard Molar Enthalpy of Formation (liquid, 298.15 K)	-481.8 ± 2.2 kJ/mol	
	Enthalpy of Vaporization (298.15 K)	71.2 ± 0.2 kJ/mol	
	Specific Heat Capacity (liquid, 20 °C)	2.49 kJ/(kg·K)	
3-Amino-1,2-propanediol	Melting Point	55-57 °C	[2]
	Boiling Point	264-265 °C	[2]

## Experimental Protocols for Thermochemical Analysis

The determination of the key thermochemical properties of **3-(dipropylamino)propane-1,2-diol** would involve the following established experimental methodologies.

### Determination of Enthalpy of Formation

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) can be determined indirectly by measuring the enthalpy of combustion ( $\Delta_c H^\circ$ ) using bomb calorimetry.

Methodology:

- A precisely weighed sample of the liquid **3-(dipropylamino)propane-1,2-diol** is placed in a crucible within a high-pressure vessel (the "bomb").
- The bomb is filled with pure oxygen at high pressure (e.g., 30 atm).
- The bomb is submerged in a known mass of water in a well-insulated calorimeter.

- The sample is ignited electrically, and the complete combustion reaction occurs.
- The temperature change of the water in the calorimeter is meticulously recorded.
- The heat released by the combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by a calibration experiment with a substance of known heat of combustion, such as benzoic acid).
- The enthalpy of combustion is then calculated.
- The standard enthalpy of formation is derived from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{N}_2$ ).

## Determination of Heat Capacity and Phase Change Enthalpies

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat capacity ( $C_p$ ) and the enthalpies of phase transitions (e.g., melting and boiling).

Methodology for Heat Capacity:

- A small, accurately weighed sample of **3-(dipropylamino)propane-1,2-diol** is placed in a DSC pan. An empty, sealed pan is used as a reference.
- The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate).
- The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- This differential heat flow is directly proportional to the heat capacity of the sample.
- The measurement is typically performed in three steps: a baseline (empty pans), a standard material with known heat capacity (e.g., sapphire), and the sample. This allows for accurate calibration and determination of the sample's heat capacity as a function of temperature.

Methodology for Enthalpy of Fusion/Vaporization:

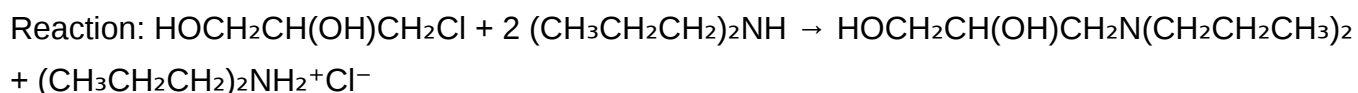
- For the enthalpy of fusion, a solid sample is heated through its melting point. The DSC records an endothermic peak, and the area of this peak is directly proportional to the enthalpy of fusion.
- For the enthalpy of vaporization, the liquid sample is heated in a specially designed DSC pan that allows for controlled evaporation. The area of the resulting endothermic peak corresponds to the enthalpy of vaporization.

## Synthesis of 3-(Dipropylamino)propane-1,2-diol

A plausible and common method for the synthesis of N,N-dialkylated 3-amino-1,2-propanediols is the reaction of a suitable precursor with the corresponding secondary amine. Two primary routes are outlined below.

### Synthesis from 3-Chloro-1,2-propanediol

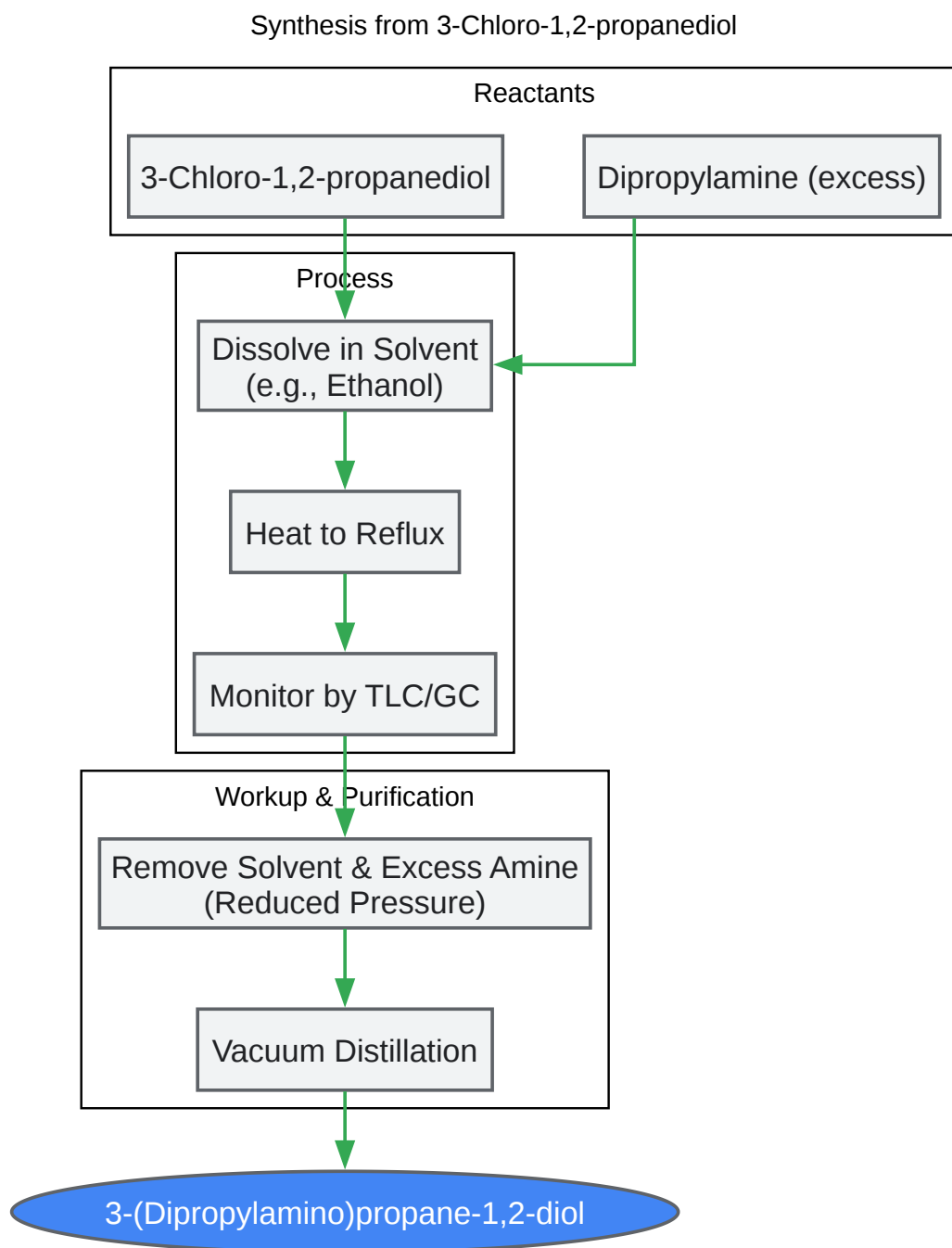
This method involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,2-propanediol with dipropylamine.



Experimental Workflow:

- **Reaction Setup:** 3-Chloro-1,2-propanediol is dissolved in a suitable solvent (e.g., ethanol or isopropanol) in a reaction vessel equipped with a stirrer and a condenser.
- **Addition of Amine:** An excess of dipropylamine (at least two equivalents) is added to the solution. The excess amine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.
- **Heating:** The reaction mixture is heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Workup: After the reaction is complete, the solvent and excess dipropylamine are removed under reduced pressure.
- Purification: The resulting crude product is then purified, typically by vacuum distillation, to yield pure **3-(dipropylamino)propane-1,2-diol**.

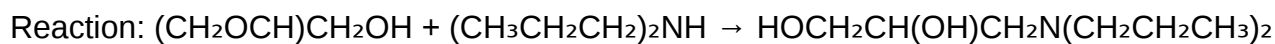


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Caption: General workflow for the synthesis of **3-(dipropylamino)propane-1,2-diol**.

## Synthesis from Glycidol

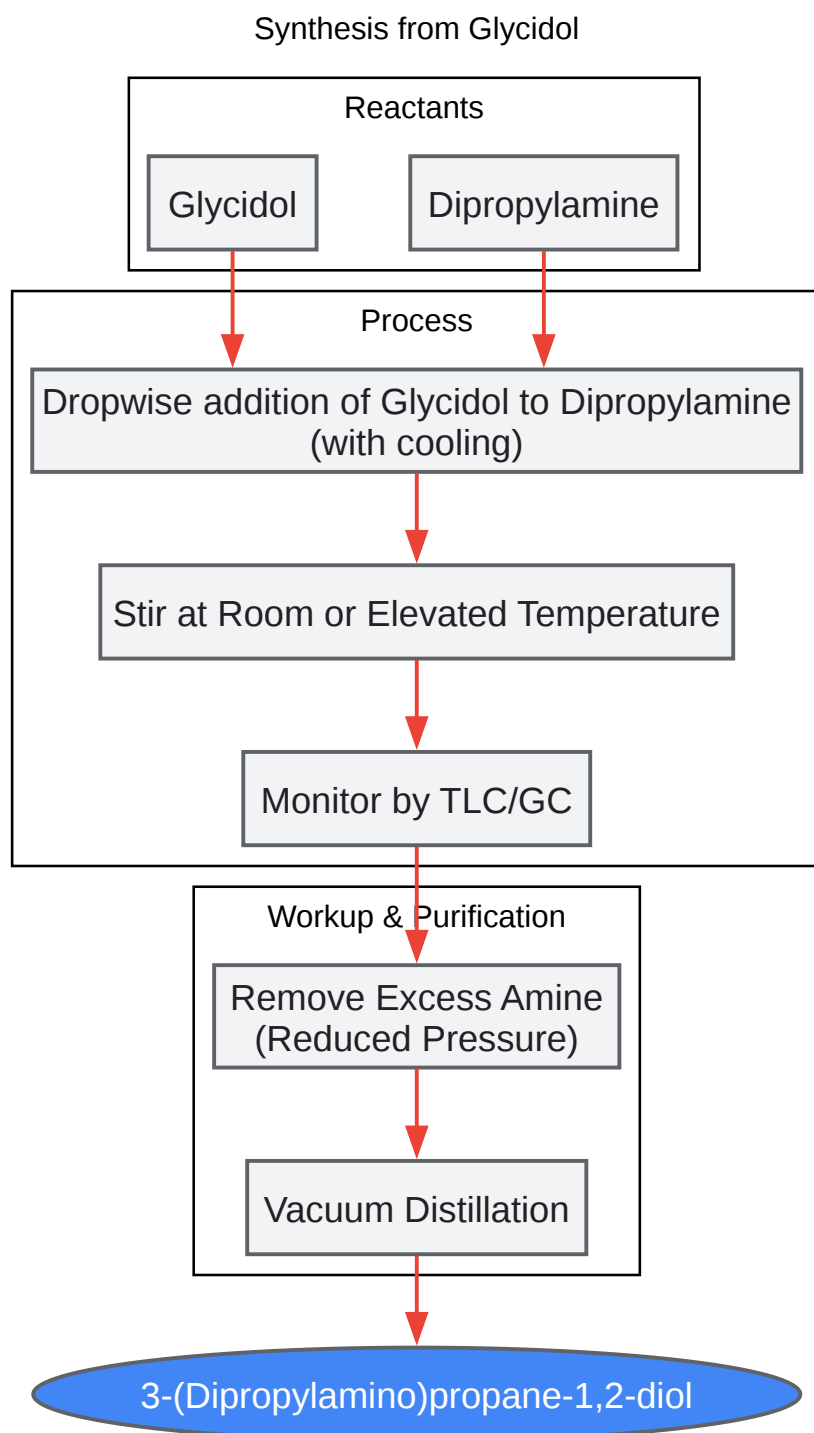
This route involves the ring-opening of the epoxide ring of glycidol by dipropylamine. This method is often preferred due to its atom economy.



### Experimental Workflow:

- **Reaction Setup:** Glycidol is added dropwise to a stirred solution of dipropylamine. The reaction can be carried out neat or in a suitable solvent like methanol or ethanol. The reaction is often exothermic and may require cooling to control the temperature.
- **Reaction Conditions:** The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours.
- **Monitoring:** The reaction progress is monitored by TLC or GC until the glycidol is consumed.
- **Workup and Purification:** Excess dipropylamine and solvent (if used) are removed under reduced pressure. The crude product is then purified by vacuum distillation.





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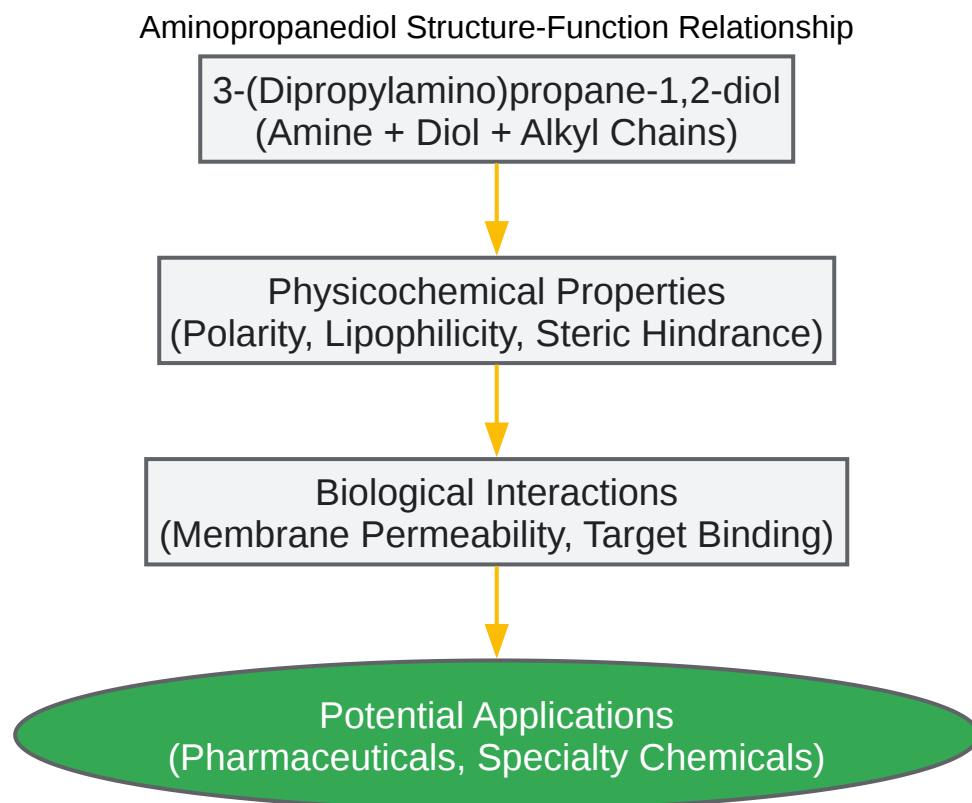
Caption: General workflow for the synthesis of **3-(dipropylamino)propane-1,2-diol** from glycidol.

## Potential Biological Significance and Applications

While no specific biological activity or signaling pathway has been reported for **3-(dipropylamino)propane-1,2-diol**, the broader class of amino alcohols and their derivatives are of significant interest in medicinal chemistry and drug development.

- **Pharmaceutical Intermediates:** Aminopropanediol derivatives are key building blocks in the synthesis of various pharmaceuticals. For instance, 3-amino-1,2-propanediol is an important intermediate for non-ionic X-ray contrast agents[2]. The N,N-dipropyl substitution would significantly alter the polarity and steric bulk, potentially leading to derivatives with novel pharmacological profiles.
- **Potential for Bioactivity:** The amino alcohol moiety is a common pharmacophore. The introduction of lipophilic N-alkyl groups can modulate a compound's ability to cross cell membranes and interact with biological targets.
- **Toxicity Profile:** The toxicity of amino alcohols can vary depending on their specific structure. Some amino alcohols are used as emulsifying agents in various consumer products, while others may exhibit cytotoxicity[3]. The toxicological profile of **3-(dipropylamino)propane-1,2-diol** would need to be experimentally determined.

The relationship between the structural features of aminopropanediols and their potential applications can be visualized as a logical flow.



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Caption: Logical relationship between structure and potential applications.

## Conclusion

This technical guide has synthesized the available information regarding **3-(dipropylamino)propane-1,2-diol** and its related compounds. While a full thermochemical dataset for the title compound is yet to be experimentally determined and published, this document provides researchers and drug development professionals with a solid foundation for its investigation. The comparative data, detailed experimental protocols for thermochemical analysis, plausible synthetic routes, and discussion of potential biological relevance are intended to facilitate future research and application of this and similar molecules. The systematic study of such compounds is crucial for advancing our understanding of structure-

property relationships and for the development of new chemical entities with valuable applications.

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